molecular formula C10H8N6O2 B5362733 2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5362733
M. Wt: 244.21 g/mol
InChI Key: HDUFMFCZXMXSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using different methods.

Scientific Research Applications

2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in various scientific fields. One of the significant applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent. Studies have shown that this compound has potent antitumor activity against different cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis, a process that results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis. It also inhibits the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent antitumor activity against different cancer cell lines. This property makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine. One of the directions is to investigate its potential as a therapeutic agent for the treatment of cancer. Studies can be conducted to evaluate its efficacy and safety in animal models and clinical trials. Another direction is to explore its potential applications in other scientific fields, such as the treatment of inflammatory diseases. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its interactions with other molecules.

Synthesis Methods

There are several methods for synthesizing 2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine. One of the methods involves the reaction of 2-methyl-6-bromo-pyrazolo[1,5-a]pyrimidine with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methyl-6-chloro-pyrazolo[1,5-a]pyrimidine with 4-nitro-1H-pyrazole in the presence of a base and a palladium catalyst. Both methods have been reported to yield high purity and yield of the product.

properties

IUPAC Name

2-methyl-6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O2/c1-7-2-10-11-3-8(5-15(10)13-7)14-6-9(4-12-14)16(17)18/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUFMFCZXMXSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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